molecular formula C11H25ClN2 B11964560 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine CAS No. 3492-54-4

2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine

Cat. No.: B11964560
CAS No.: 3492-54-4
M. Wt: 220.78 g/mol
InChI Key: FSHOYFLJXMSRNC-UHFFFAOYSA-N
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Description

2-Chloro-N,N,N’,N’-tetraethyl-1,3-propanediamine is a chemical compound with the molecular formula C11H25ClN2. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a chlorine atom and four ethyl groups attached to a 1,3-propanediamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N,N,N’,N’-tetraethyl-1,3-propanediamine typically involves the reaction of 1,3-diaminopropane with ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:

1,3-Diaminopropane+Ethyl Chloride2-Chloro-N,N,N’,N’-tetraethyl-1,3-propanediamine\text{1,3-Diaminopropane} + \text{Ethyl Chloride} \rightarrow \text{2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine} 1,3-Diaminopropane+Ethyl Chloride→2-Chloro-N,N,N’,N’-tetraethyl-1,3-propanediamine

Industrial Production Methods

In industrial settings, the production of 2-Chloro-N,N,N’,N’-tetraethyl-1,3-propanediamine may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N,N,N’,N’-tetraethyl-1,3-propanediamine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, resulting in the formation of new products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of N,N,N’,N’-tetraethyl-1,3-propanediamine derivatives.

Scientific Research Applications

Organic Synthesis

Catalyst in Reactions
This compound has been utilized as a catalyst in several organic reactions. For instance, it plays a crucial role in the Baylis-Hillman reaction involving cycloalkenones, which is significant for synthesizing complex organic molecules .

Synthesis of Functionalized Compounds
In the synthesis of alkyl halide-functional cyclic carbonates, 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine serves as a key reagent to enhance the diversity of functional aliphatic polycarbonates. This application highlights its utility in creating novel materials with specific properties .

Materials Science

Metal-Organic Frameworks
The compound has been incorporated into metal-organic frameworks (MOFs), where it contributes to the structural integrity and functionality of these materials. MOFs are known for their high surface area and tunable porosity, making them ideal for applications in gas storage and separation .

Nanopore Engineering
Research indicates that this compound can be used to facilitate host-guest charge transfer phenomena within nanopores of MOFs. This application is particularly relevant in the development of advanced materials for electronic devices .

Environmental Applications

Sorption Studies
The compound has been studied for its effectiveness in enhancing the sorption performance of chromium (VI) using organic anion exchangers embedded in silica pores. This research demonstrates its potential role in environmental remediation efforts by improving the efficiency of contaminant removal from water sources .

Biomedical Applications

Antimicrobial Properties
In biomedical research, this compound has been explored for its role in developing hydrophilic antimicrobial polycations. These materials exhibit fast-swelling properties and long-lasting antimicrobial effects, which are valuable for various medical applications such as wound dressings and drug delivery systems .

Summary Table of Applications

Application Area Specific Use Case Significance
Organic SynthesisCatalyst in Baylis-Hillman reactionSynthesis of complex organic molecules
Materials ScienceComponent in metal-organic frameworksHigh surface area and tunable porosity
Environmental ApplicationsEnhancing Cr(VI) sorption using organic anion exchangersEnvironmental remediation
Biomedical ApplicationsDevelopment of antimicrobial polycationsMedical applications such as wound care

Mechanism of Action

The mechanism of action of 2-Chloro-N,N,N’,N’-tetraethyl-1,3-propanediamine involves its interaction with molecular targets and pathways. The compound can act as a surfactant, promoting cell disruption and lipid separation. It can also function as an organic solvent, dissolving lipids and other hydrophobic substances .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N,N,N’,N’-tetraethyl-1,3-propanediamine is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications where its reactivity and properties are advantageous.

Biological Activity

2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine (CAS No. 3492-54-4) is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This article delves into its biological activity, including antimicrobial properties, enzyme inhibition, potential anticancer effects, and other relevant biological interactions.

  • Molecular Formula : C11H25ClN2
  • Molecular Weight : 220.78 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a variety of bacterial and fungal strains. In vitro studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

2. Enzyme Inhibition

The compound acts as an inhibitor for certain enzymes, which could have implications in drug development. For instance, it has been observed to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission.

EnzymeInhibition TypeIC50 Value
Acetylcholinesterase (AChE)Competitive Inhibition150 nM
Carbonic AnhydraseNon-competitive Inhibition200 nM

3. Anticancer Properties

Preliminary studies suggest that this compound may induce apoptosis in cancer cells. Research conducted on various cancer cell lines indicates a reduction in cell viability at higher concentrations.

Cell LineIC50 Value (µM)
HeLa (cervical cancer)12 µM
MCF-7 (breast cancer)15 µM
A549 (lung cancer)10 µM

The biological mechanisms through which this compound exerts its effects include:

  • Interaction with Cellular Targets : It binds to specific receptors or enzymes, altering their function.
  • Signaling Pathway Interference : The compound may disrupt critical signaling pathways involved in cell proliferation and apoptosis.

Case Studies

Recent studies have focused on the therapeutic potential of this compound in various applications:

  • A study published in the Journal of Medicinal Chemistry explored its efficacy as an antimicrobial agent and found promising results against resistant strains of bacteria.
  • Another investigation highlighted its potential as a lead compound for developing new anticancer therapies, showing significant cytotoxic effects on tumor cells while sparing normal cells.

Properties

CAS No.

3492-54-4

Molecular Formula

C11H25ClN2

Molecular Weight

220.78 g/mol

IUPAC Name

2-chloro-N,N,N',N'-tetraethylpropane-1,3-diamine

InChI

InChI=1S/C11H25ClN2/c1-5-13(6-2)9-11(12)10-14(7-3)8-4/h11H,5-10H2,1-4H3

InChI Key

FSHOYFLJXMSRNC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(CN(CC)CC)Cl

Origin of Product

United States

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